molecular formula C17H13ClFN3O2 B11476559 3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea

3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea

Cat. No.: B11476559
M. Wt: 345.8 g/mol
InChI Key: UINGWFNHEGVOIP-UHFFFAOYSA-N
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Description

3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea is a synthetic organic compound that features a unique combination of a chlorophenyl group, an oxazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and fluorophenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or cellular pathways.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-([3-(3-Bromophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The unique combination of the chlorophenyl, oxazole, and fluorophenyl groups in 3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-3-(2-fluorophenyl)urea

InChI

InChI=1S/C17H13ClFN3O2/c18-12-5-3-4-11(8-12)16-9-13(24-22-16)10-20-17(23)21-15-7-2-1-6-14(15)19/h1-9H,10H2,(H2,20,21,23)

InChI Key

UINGWFNHEGVOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=NO2)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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